molecular formula C7H10N2O2S B3162395 2-(Dimethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde CAS No. 877977-15-6

2-(Dimethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde

Cat. No. B3162395
CAS RN: 877977-15-6
M. Wt: 186.23 g/mol
InChI Key: BFWSWWYUZQFTTD-UHFFFAOYSA-N
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Description

The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The structure suggests that it might have interesting chemical properties due to the presence of the thiazole ring, a methoxy group (-OCH3), and a dimethylamino group (-N(CH3)2) .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-donating methoxy and dimethylamino groups, as well as the electron-withdrawing thiazole ring .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the dimethylamino and methoxy groups could potentially influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar dimethylamino and methoxy groups, along with the heterocyclic thiazole ring, could impact properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthetic Pathways and Impurities in Pharmaceutical Research

A comprehensive study on the synthesis of omeprazole, a proton pump inhibitor, sheds light on novel synthetic methods and the characterization of pharmaceutical impurities. This research provides insights into the development of anti-ulcer drugs and the identification of novel impurities in marketed formulations. The study highlights the importance of understanding pharmaceutical impurities in the development of proton pump inhibitors, emphasizing the role of novel synthesis processes in achieving expected yields and simplifying procedures (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Pharmacological and Toxicological Properties of Hallucinogens

Research into serotonergic hallucinogens, including compounds structurally similar to 2-(Dimethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde, reveals profound changes in perception and cognition. These effects are mediated by 5-HT2A receptor activation. The study discusses the structure-activity relationships, behavioral pharmacology, and toxicity of N-benzylphenethylamines (NBOMes), highlighting the potential risks associated with these compounds (Halberstadt, 2017).

Antioxidant Evaluation of Heterocyclic Compounds

Investigations into isoxazolone derivatives, which share a heterocyclic core with this compound, underscore their significant biological and medicinal properties. The synthesis and antioxidant evaluation of these compounds demonstrate their potential as intermediates for developing new therapeutics. This highlights the value of heterocyclic compounds in medicinal chemistry and their role in the synthesis of novel drugs with antioxidant properties (Laroum, Boulcina, Bensouici, & Debache, 2019).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging studies in Alzheimer's disease utilize compounds such as 2-(2-[2-dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole, which share structural features with this compound. These studies have significantly advanced our understanding of the pathophysiological mechanisms of amyloid deposits in the brain. The research emphasizes the role of novel PET amyloid imaging techniques in early detection and evaluation of new antiamyloid therapies, highlighting the potential of these compounds in biomedical imaging (Nordberg, 2007).

Mechanism of Action

The mechanism of action would depend on the application of the compound. For example, many thiazole derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

While specific safety data for this compound is not available, compounds containing dimethylamino groups can be harmful if swallowed, inhaled, or come into contact with skin. They may also be combustible .

Future Directions

Thiazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research could explore the potential applications of this compound in fields such as medicinal chemistry .

properties

IUPAC Name

2-(dimethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9(2)7-8-6(11-3)5(4-10)12-7/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWSWWYUZQFTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(S1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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